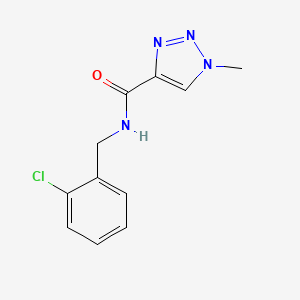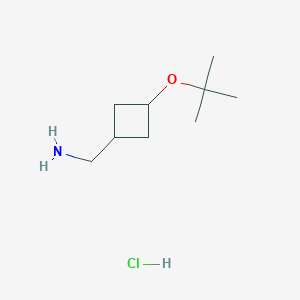
(3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride”, also known as BCM, is a chemical compound . It has a molecular weight of 193.72 .
Synthesis Analysis
The compound is formed by the reaction of tert-butanol with cyclobutanecarboxylic acid.Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19NO.ClH/c1-9(2,3)11-8-4-7(5-8)6-10;/h7-8H,4-6,10H2,1-3H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Stereochemistry in Carbocationic Intermediates
Research has explored the behavior of tert-butyl-substituted carbocationic intermediates. In a study by Creary (2023), 3-tert-butyl-substituted cyclobutyl trifluoroacetates were examined, showing significant retention of configuration in the formation of methyl ether substitution products. This indicates specific stereochemical outcomes due to the involvement of different β-trimethylsilyl carbocation intermediates, providing insights into the stereochemical nature of reactions involving similar tert-butyl groups (Creary, 2023).
Synthesis of Iron(III) Catecholates
A study by Basu et al. (2014) discusses the synthesis of Iron(III) complexes with catecholates including 4-tert-butyl catecholate. These complexes displayed notable photocytotoxicity and reactive oxygen species generation, highlighting the potential applications in photocytotoxic agents for cancer therapy. This demonstrates the utility of tert-butyl catecholates in developing therapeutic agents (Basu et al., 2014).
Novel Synthesis Approaches
The ambient-temperature synthesis of novel compounds involving tert-butyl groups has been reported by Becerra et al. (2021). They synthesized (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting innovative synthetic methods in organic chemistry that can be applied to similar compounds (Becerra et al., 2021).
Reactivity of Silyl-Substituted Bisketenes
Zhao et al. (1993) researched the reactivity of silyl-substituted bisketenes, including those with tert-butyldimethylsilyl groups. Their findings contribute to understanding the reactivity and applications of silyl-substituted compounds in organic synthesis (Zhao et al., 1993).
Advances in Stroke Treatment
Marco-Contelles (2020) reviewed the advances in tetramethylpyrazine nitrones for stroke treatment, including compounds with tert-butyl groups. These findings suggest the therapeutic potential of tert-butyl-substituted compounds in neuroprotection and treatment of cerebral ischemia (Marco-Contelles, 2020).
Safety and Hazards
The compound has several hazard statements: H315, H317, H319, H335 . These correspond to potential hazards related to skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-4-7(5-8)6-10;/h7-8H,4-6,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILZWKPXNVMZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

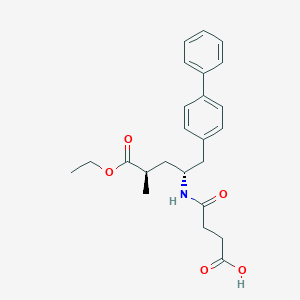
![5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2589777.png)


![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)
![N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2589787.png)
![1-Acetyl-5-bromo-6-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)indoline](/img/structure/B2589788.png)
![Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate](/img/structure/B2589789.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2589792.png)
![3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2589794.png)
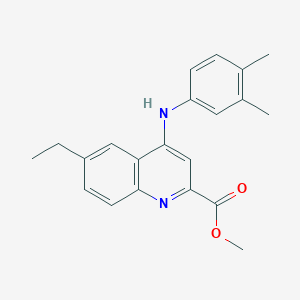
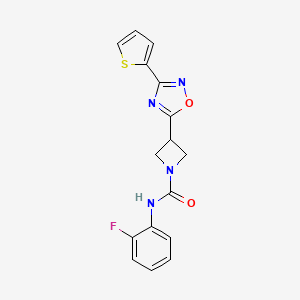
![4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2589797.png)
